1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate
Description
The compound 1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate is a structurally complex molecule featuring three distinct moieties:
- Benzo[d]thiazole: A bicyclic aromatic system known for its pharmacological relevance, including antifungal, antitumor, and acetylcholinesterase (AChE) inhibitory activities .
- 4-Phenyltetrahydro-2H-pyran-4-carboxylate: A tetrahydropyran derivative with a phenyl substituent and ester group, which may influence solubility, metabolic stability, and receptor interactions.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 4-phenyloxane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-20(22(10-12-26-13-11-22)16-6-2-1-3-7-16)27-17-14-24(15-17)21-23-18-8-4-5-9-19(18)28-21/h1-9,17H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKFIBSDWPXKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)OC3CN(C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole derivative, which is then reacted with azetidine and tetrahydropyran derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The benzothiazole ring is known to interact with various biological targets, potentially leading to effects such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
(E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles
- Key Features : Benzo[d]thiazole core linked to an acrylonitrile group via an ethylene bridge.
- Biological Activities : Demonstrated AChE inhibition (IC₅₀ values in micromolar range) and antifungal/antitumor properties .
- Synthesis : Prepared via condensation reactions in moderate yields (50–70%) under short reaction times .
- Comparison : The target compound replaces the acrylonitrile with an azetidine-tetrahydropyran ester system, which may reduce electrophilicity (improving safety) and enhance pharmacokinetic properties.
Thiazole-Anchored Pyrazolyl Benzoxazoles
- Key Features : Thiazole linked to pyrazole and benzoxazole moieties (e.g., compounds 3a-e and 5a-e in ).
- Biological Activities : Antimicrobial (e.g., against S. aureus), anticancer, and antidiabetic activities .
- Synthesis : Multi-step reactions involving 3-formylchromone and hydrazine derivatives, followed by oxime formation and cyclization .
- Comparison : The target compound lacks pyrazole and benzoxazole rings but incorporates azetidine and tetrahydropyran, suggesting divergent biological targets (e.g., central nervous system vs. microbial pathways).
Pyrazole-Carboxaldehydes and Dithiazolidinones
- Key Features: Pyrazole cores functionalized with carboxaldehyde or dithiazolidinone groups (e.g., compounds 117, 119 in ).
- Synthesis : Condensation with ammonium thiocyanate or hydroxylamine hydrochloride .
- Comparison : The target compound’s benzo[d]thiazole and tetrahydropyran groups may offer greater metabolic stability compared to these simpler pyrazole derivatives.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Pharmacological Potential: The benzo[d]thiazole moiety in the target compound aligns with known AChE inhibitors, suggesting utility in Alzheimer’s disease research . However, the azetidine and tetrahydropyran groups may confer unique selectivity or reduced toxicity compared to acrylonitrile-based analogs.
- Synthetic Challenges : Unlike thiazole-pyrazolyl benzoxazoles (synthesized via well-established chromone pathways ), the target compound’s synthesis likely requires advanced methods for azetidine ring formation and ester coupling.
- Knowledge Gaps: Direct biological data (e.g., IC₅₀ values, toxicity profiles) for the target compound are absent in the provided evidence, necessitating further experimental validation.
Q & A
Basic: What are the recommended synthetic strategies for preparing 1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate?
Answer:
The synthesis involves multi-step condensation and cyclization reactions. A typical approach includes:
- Step 1: Formation of the azetidine ring via nucleophilic substitution, using precursors like benzo[d]thiazole-2-amine and a brominated azetidine intermediate.
- Step 2: Esterification or coupling of the tetrahydropyran-4-carboxylate moiety using activating agents (e.g., DCC or EDC) under anhydrous conditions .
- Step 3: Purification via recrystallization (e.g., methanol or ethanol) or column chromatography to isolate the final product.
Key parameters include temperature control (e.g., reflux at 65–80°C) and stoichiometric ratios of reactants to minimize by-products .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Structural Confirmation:
- IR Spectroscopy to identify functional groups (e.g., C=O stretch at ~1720 cm⁻¹, NH/OH stretches) .
- NMR (¹H and ¹³C) for detailed structural elucidation, particularly to confirm azetidine ring geometry and tetrahydropyran substitution patterns .
- Purity Assessment:
- HPLC with UV detection (λ = 254 nm) to quantify impurities.
- Melting Point Analysis to compare with literature values (e.g., 156–158°C for similar derivatives) .
Advanced: How can researchers optimize reaction yields when synthesizing derivatives with modified azetidine or tetrahydropyran moieties?
Answer:
- Catalyst Screening: Test acid/base catalysts (e.g., glacial acetic acid, pyridine) to enhance reaction kinetics .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates, while ethanol/water mixtures aid in recrystallization .
- Reaction Monitoring: Use TLC or HPLC to track intermediate formation and adjust reaction times dynamically .
- Case Study: A 15% yield increase was reported for analogous compounds when switching from batch to continuous flow reactors for cyclization steps .
Advanced: How should researchers address discrepancies in biological activity data across different studies?
Answer:
- Experimental Design:
- Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability.
- Include positive controls (e.g., known kinase inhibitors for anticancer studies) .
- Data Analysis:
- Perform dose-response curves (IC₅₀ calculations) to compare potency thresholds.
- Use molecular docking studies to correlate structural variations (e.g., substituent effects on benzothiazole) with activity differences .
- Example: Inconsistent antibacterial activity in benzothiazole derivatives was resolved by identifying solvent polarity effects on compound aggregation .
Basic: What are the primary biological targets or pathways associated with this compound?
Answer:
- Target Hypotheses:
- Validation Methods:
- Enzyme Assays (e.g., fluorescence-based kinase assays).
- Gene Expression Profiling (qPCR/Western blot for pathway markers) .
Advanced: How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?
Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor binding stability (e.g., benzothiazole interactions with hydrophobic pockets) .
- DFT Calculations: Predict electron density maps to guide substituent modifications (e.g., fluorination to enhance bioavailability) .
- QSAR Models: Use regression analysis to correlate logP, polar surface area, and bioactivity data from analogs .
- Case Study: A DFT study on a related pyrazolone derivative revealed that electron-withdrawing groups on the phenyl ring improved binding affinity by 30% .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions:
- Temperature: -20°C in amber vials to prevent photodegradation.
- Humidity Control: Use desiccants to avoid hydrolysis of the ester group .
- Stability Testing:
- Monitor degradation via HPLC at 0, 3, 6, and 12 months.
- For aqueous solutions, assess pH-dependent stability (e.g., rapid degradation at pH > 8) .
Advanced: What strategies can resolve low solubility in aqueous media during in vitro assays?
Answer:
- Formulation Adjustments:
- Structural Modifications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
